

Hdac-IN-42: Application Notes and Protocols for Epigenetic Regulation Studies

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Compound of Interest

Compound Name: *Hdac-IN-42*

Cat. No.: *B15141852*

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Introduction

Hdac-IN-42, also known as AR-42 and OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor. By preventing the removal of acetyl groups from histone and non-histone proteins, **Hdac-IN-42** plays a crucial role in epigenetic regulation. This leads to a more relaxed chromatin structure, facilitating gene expression, and ultimately impacting cellular processes such as cell cycle progression, differentiation, and apoptosis. These characteristics make **Hdac-IN-42** a valuable tool for studying epigenetic mechanisms and a promising candidate for therapeutic development, particularly in oncology.

Mechanism of Action

Hdac-IN-42 exerts its effects by inhibiting the activity of multiple HDAC enzymes. This inhibition leads to the hyperacetylation of various protein substrates, most notably histones H3 and H4, as well as non-histone proteins like α -tubulin. The increased acetylation of histones neutralizes their positive charge, weakening their interaction with negatively charged DNA. This results in a more open chromatin conformation (euchromatin), which allows for the binding of transcription factors and subsequent transcription of genes that may have been silenced. One of the key downstream effects of **Hdac-IN-42** is the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a critical role in cell cycle arrest.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of **Hdac-IN-42** has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	Cancer Type	IC50 (μM)
P815	Mast Cell Leukemia	0.65[1]
C2	Mast Cell Leukemia	0.30[1]
BR	Mast Cell Leukemia	0.23[1]
DU-145	Prostate Cancer	0.11[2][3]
PC-3	Prostate Cancer	0.48[2][3]
LNCaP	Prostate Cancer	0.3[2][3]
U2OS	Osteosarcoma	0.25 - 2.2
SAOS-2	Osteosarcoma	0.25 - 2.2
D17	Canine Osteosarcoma	<1
OSCA-2	Canine Osteosarcoma	<1
OSCA-50	Canine Osteosarcoma	<1
JeKo-1	Mantle Cell Lymphoma	<0.61[2][3]
Raji	Burkitt's Lymphoma	<0.61[2][3]
697	B-cell Precursor Leukemia	<0.61[2][3]
Human VS cells	Vestibular Schwannoma	0.5[4]
Nf2-deficient mouse schwannoma cells	Schwannoma	0.25 - 0.35[4]

In Vivo Efficacy: Xenograft Models

Hdac-IN-42 has demonstrated significant tumor growth suppression in preclinical xenograft models.

Animal Model	Cancer Type	Treatment Dose	Tumor Growth Suppression
Nude Mice	Prostate Cancer (PC-3 xenograft)	25 mg/kg	52% [2] [3]
Nude Mice	Prostate Cancer (PC-3 xenograft)	50 mg/kg	67% [2] [3]
TRAMP Mice	Prostate Cancer	~25 mg/kg/day (in diet)	86% reduction in urogenital tract weight [5] [6]

Clinical Trial Data (Phase 1)

Trial Identifier	Patient Population	Key Findings
NCT01129193	Multiple Myeloma and T- and B-cell Lymphomas	MTD defined as 40 mg, three times weekly for three weeks of a 28-day cycle. One patient with multiple myeloma and one with mantle cell lymphoma showed disease control for 19 and 27 months, respectively. [7]
NCT01129193	Advanced Solid Tumors (including NF2-associated tumors)	The recommended phase II dose is 60 mg three times weekly, for 3 weeks of a 28-day cycle. The best response was stable disease in 53% of patients. [8] [9]

Experimental Protocols

Western Blotting for Histone Acetylation and p21 Expression

This protocol is designed to detect changes in the acetylation of histones (H3 and H4) and the expression of p21 in cells treated with **Hdac-IN-42**.

Materials:

- **Hdac-IN-42** (AR-42)
- Cell culture reagents
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Treatment:** Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of **Hdac-IN-42** (e.g., 0.1, 0.5, 1, 5 μ M) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in lysis buffer.

- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **SDS-PAGE:** Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
- **Protein Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Analysis:** Quantify band intensities and normalize to the loading control (β -actin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **Hdac-IN-42**.

Materials:

- **Hdac-IN-42** (AR-42)
- Cells and cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Hdac-IN-42** for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunoprecipitation of HSP90 and Kit

This protocol is used to investigate the interaction between the chaperone protein HSP90 and its client protein Kit following treatment with **Hdac-IN-42**.

Materials:

- **Hdac-IN-42** (AR-42)
- Cell culture reagents
- Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
- Protein A/G agarose or magnetic beads
- Primary antibodies: anti-HSP90, anti-Kit, and control IgG
- Wash buffer
- Elution buffer

- Western blotting reagents (as described above)

Procedure:

- Cell Treatment and Lysis: Treat cells with **Hdac-IN-42** or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysates with an anti-HSP90 antibody or control IgG overnight at 4°C.
- Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer.
- Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Kit antibody to detect the co-immunoprecipitated protein.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol allows for the investigation of histone acetylation at specific gene promoters after treatment with **Hdac-IN-42**.

Materials:

- **Hdac-IN-42** (AR-42)
- Cells and cell culture medium
- Formaldehyde (for cross-linking)
- Glycine

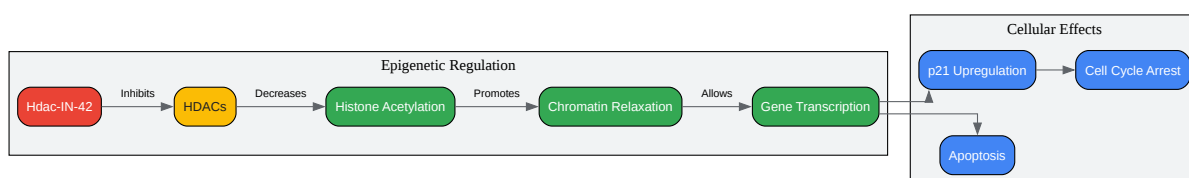
- Lysis and sonication buffers
- Sonicator
- Primary antibody: anti-acetyl-Histone H3 or anti-acetyl-Histone H4
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR reagents and primers for target gene promoters (e.g., p21)

Procedure:

- Cell Treatment and Cross-linking: Treat cells with **Hdac-IN-42**. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
- Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
- Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histone H3 or H4 overnight.
- Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
- Washing: Wash the bead-complexes to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

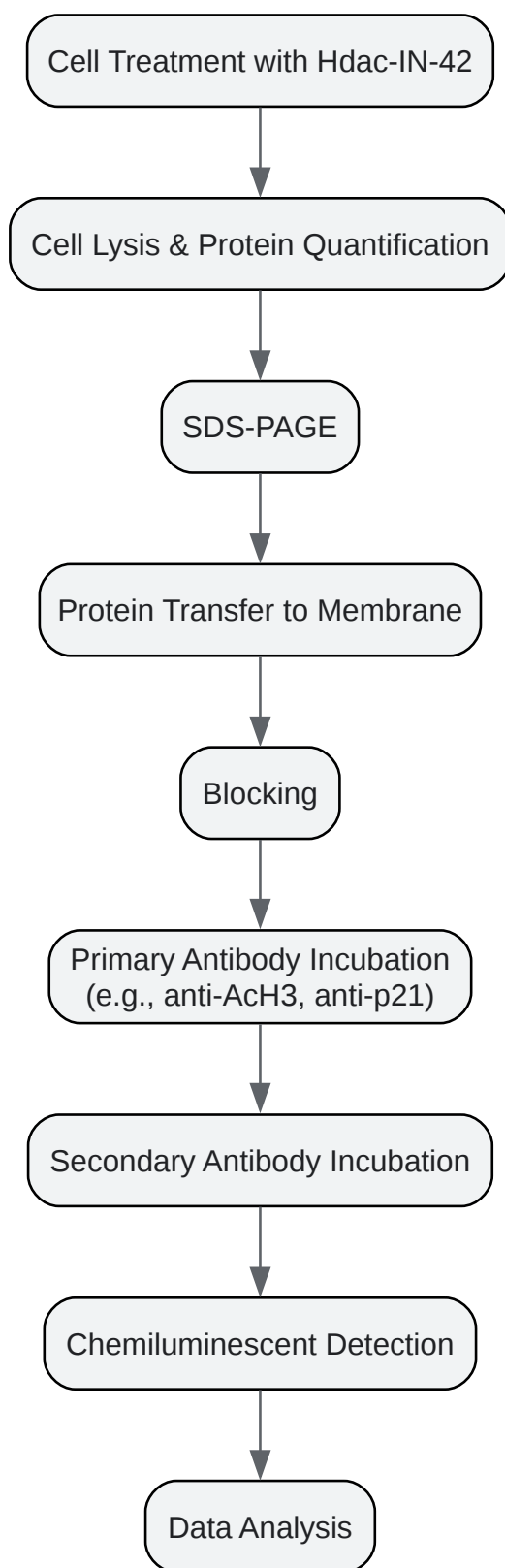
- qPCR Analysis: Use qPCR to quantify the amount of specific DNA sequences (e.g., the p21 promoter) that were co-immunoprecipitated.

Visualizations



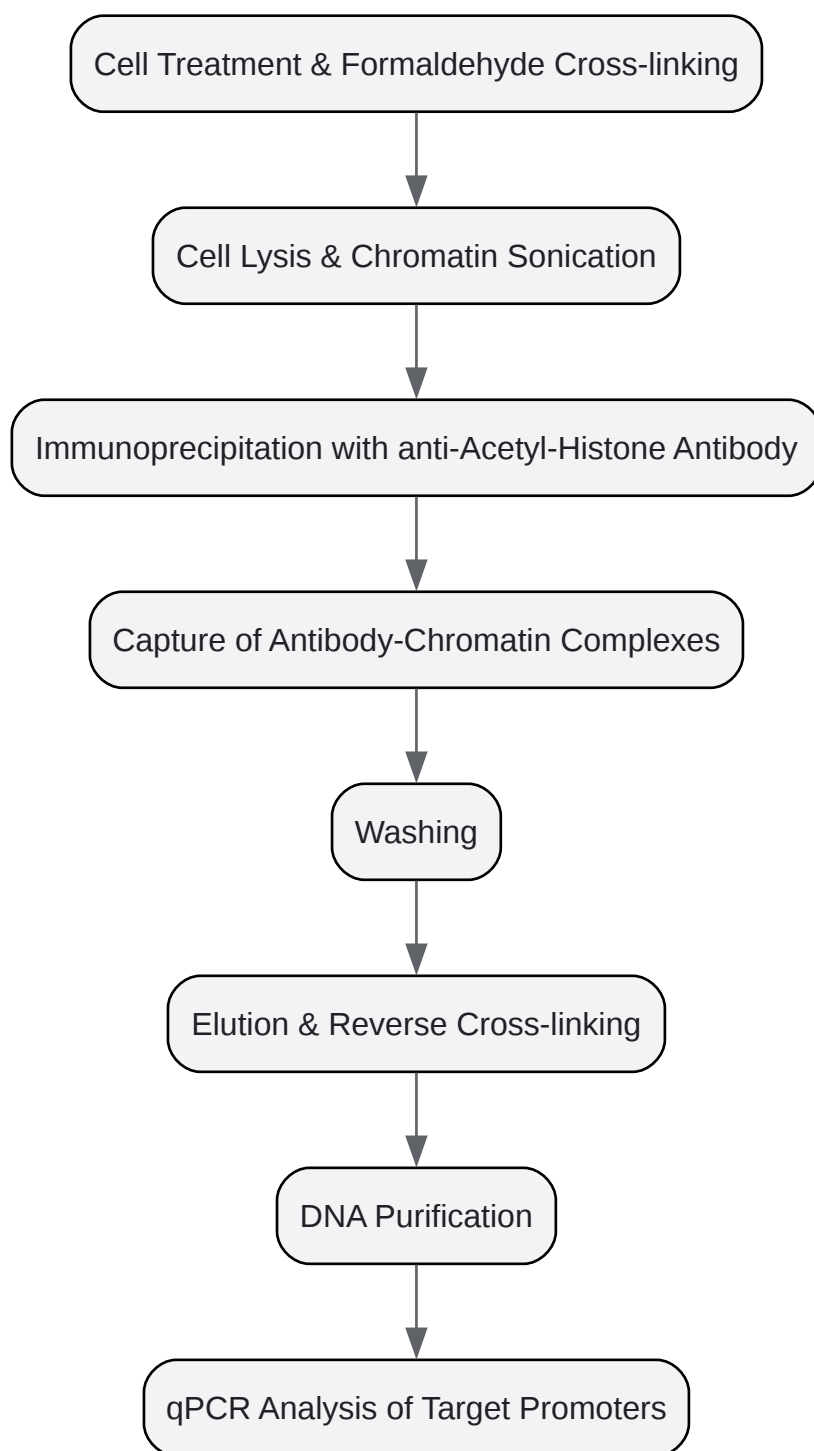
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Caption: Mechanism of action of **Hdac-IN-42** in epigenetic regulation.



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Caption: Experimental workflow for Western Blotting analysis.



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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

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